3-Oxo-3-(pyridin-3-YL)propanoic acid
Overview
Description
3-Oxo-3-(pyridin-3-YL)propanoic acid: is an organic compound with the molecular formula C8H7NO3 It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety with a keto group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Oxo-3-(pyridin-3-YL)propanoic acid typically begins with pyridine derivatives and appropriate acylating agents.
Reaction Conditions: One common method involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Oxo-3-(pyridin-3-YL)propanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Ligand Synthesis: 3-Oxo-3-(pyridin-3-YL)propanoic acid is used as a ligand in the synthesis of coordination polymers with metals such as silver, copper, and zinc.
Biology:
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyridin-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The keto group and the pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the keto group.
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure with the keto group at the fourth position of the pyridine ring.
3-Oxo-3-(4-pyridyl)propanoic acid: Similar structure with the pyridine ring at the fourth position.
Uniqueness: 3-Oxo-3-(pyridin-3-YL)propanoic acid is unique due to the specific positioning of the keto group and the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-oxo-3-pyridin-3-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7(4-8(11)12)6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBRXADHIQCLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591562 | |
Record name | 3-Oxo-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4939-98-4 | |
Record name | 3-Oxo-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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